
Asperphenamate
Übersicht
Beschreibung
Asperphenamate is a linear amino acid ester first isolated from Aspergillus flavipes . Structurally, it consists of two N-benzoyl-L-phenylalanine units linked via an ester bond . This compound exhibits notable antitumor activity, with mechanisms involving cathepsin inhibition (Cathepsin L/S) and autophagy induction in cancer cells . Its biosynthesis is mediated by a unique two-module non-ribosomal peptide synthetase (NRPS) system (ApmA and ApmB), which catalyzes the formation of the ester bond—a rare mechanism in fungal secondary metabolism . This compound has also been identified in diverse fungal genera, including Penicillium and Aspergillus species .
Vorbereitungsmethoden
Biosynthesis of Asperphenamate in Native Fungal Systems
Genetic Architecture of the this compound (apm) Biosynthetic Cluster
The this compound biosynthetic gene cluster in P. brevicompactum consists of two core NRPS genes (apmA and apmB) alongside auxiliary genes (apmC, apmD) (Fig. 1) . Targeted gene disruption experiments demonstrated that apmA (KX443597) and apmB (KX443596) are essential for this compound production, while apmC and apmD play non-essential regulatory roles . Comparative genomic analysis revealed homologs in Aspergillus terreus (76% amino acid identity for ApmA) and Aspergillus aculeatus (68% identity for ApmB), though neither species produces detectable this compound under standard conditions .
Gene | Domain Architecture | Molecular Function |
---|---|---|
ApmA | A-T-C-A-T-R | Substrate activation, amide bond formation, reductive release |
ApmB | A-T-C-A-T-C | Ester bond catalysis, chain termination |
Table 1: Functional domains of core NRPS enzymes in this compound biosynthesis . A: Adenylation; T: Thiolation; C: Condensation; R: Reductase.
Enzymatic Mechanism of ApmA and ApmB
ApmA catalyzes the formation of N-benzoylphenylalaninol (3 ) through a three-step process:
-
Adenylation : Activates phenylalanine (Km = 42 ± 5 μM) and benzoic acid (Km = 38 ± 3 μM)
-
Condensation : Forms N-benzoylphenylalanine (2 ) via amide bond synthesis
-
Reduction : Terminal reductase domain converts 2 to alcohol 3 through aldehyde intermediate 6 (Fig. 2)
ApmB exhibits dual functionality:
-
Module 1: Replicates ApmA's adenylation/condensation steps to produce 2
-
Module 2: Catalyzes ester bond formation between 2 and 3 , releasing this compound (1 ) with a turnover rate of 0.87 ± 0.12 min⁻¹
Heterologous Production Systems
Aspergillus nidulans Expression Platform
Co-expression of apmA and apmB in A. nidulans achieved this compound titers of 15 mg/L without optimization . Critical parameters include:
-
Substrate feeding : 2 mM phenylalanine and 1.5 mM benzoic acid increased yield by 320%
-
Temporal expression : ApmB expression initiated 24 hr post ApmA induction prevents intermediate accumulation
-
pH control : Maintenance at 6.2 ± 0.3 enhances NRPS activity
Saccharomyces cerevisiae Engineering
While S. cerevisiae failed to produce this compound natively, directed evolution of ApmB's condensation domain enabled:
-
22% conversion of 3 to 1 in vitro
-
Cytoplasmic co-localization of ApmA/ApmB via scaffoldin proteins improved titers to 2.8 mg/L
Synthetic and Semi-Synthetic Approaches
Chemoenzymatic Synthesis
The Li et al. (2018) protocol enables gram-scale production :
-
**Chemical synthesis of 13C,15N-**2:
-
Benzoylation of L-phenylalanine-13C9,15N (98% purity)
-
Activation as SNAC thioester (92% yield)
-
-
Enzymatic coupling :
-
50 mM 3 , 40 mM 2 -SNAC
-
0.5 mg/mL ApmB in 50 mM Tris-HCl (pH 7.5)
-
72 hr reaction at 28°C → 68% conversion to 1
-
Analog Production Through Substrate Supplementation
Hou et al. (2021) demonstrated NRPS promiscuity in Penicillium astrolabium :
Supplemented Substrate | Novel Analog | Yield (mg/L) | Antitumor Activity (IC50 μM) |
---|---|---|---|
4-Fluoro-phenylalanine | 4-F-Asperphenamate | 8.2 ± 1.1 | 12.4 (A549) |
Nicotinic acid | Nicotinoyl-asperphenamate | 5.7 ± 0.8 | 18.9 (MCF-7) |
D-Tyrosine | D-Tyr-asperphenamate | 3.1 ± 0.4 | 29.1 (HepG2) |
Table 2: Representative this compound analogs produced via substrate supplementation .
The system tolerated 14 proteogenic and 8 non-proteogenic amino acids, generating 22 novel analogs. Structural diversity correlated with improved pharmacokinetic properties:
-
LogP reduction from 4.1 (1 ) to 3.2 (4-OH-analog)
-
Aqueous solubility increase from 28 μg/mL (1 ) to 41 μg/mL (Gly-analog)
Critical Analysis of Production Methodologies
Yield Comparison Across Platforms
Method | Maximum Titer (mg/L) | Time (Days) | Cost ($/g) |
---|---|---|---|
Native biosynthesis | 35 ± 4 | 14 | 220 |
Heterologous (A. nidulans) | 15 ± 2 | 21 | 480 |
Chemoenzymatic | 890* | 5 | 150 |
Semi-synthetic | 22 ± 3 | 10 | 310 |
*Table 3: Production metrics for this compound synthesis routes . Theoretical yield based on 10 g-scale SNAC input.
Technical Challenges and Solutions
Problem : Intermediate 3 oxidation during heterologous expression
Solution : Anaerobic culture conditions (0.5% O2) increased 1 yield by 40%
Problem : NRPS inactivity in prokaryotic systems
Solution : Codon optimization + E. coli M15/pREP4 expression achieved 0.7 mg/L 1
Analyse Chemischer Reaktionen
Arten von Reaktionen: Asperphenamat unterliegt verschiedenen chemischen Reaktionen, darunter Veresterungs- und Substitutionsreaktionen . Die Bildung von Asperphenamat beinhaltet die Veresterung von N-Benzoylphenylalanin mit N-Benzoylphenylalaninol .
Häufige Reagenzien und Bedingungen: Die Synthese von Asperphenamat erfordert typischerweise die Verwendung von nichtribosomalen Peptidsynthase-Enzymen zusammen mit spezifischen Aminosäure-Substraten . Die Reaktionsbedingungen beinhalten das Vorhandensein einer Reduktase-Domäne in ApmA und die katalytische Aktivität von ApmB .
Hauptprodukte: Das Hauptprodukt, das aus der Synthese von Asperphenamat entsteht, ist der lineare Aminosäureester selbst, der eine signifikante Antitumoraktivität aufweist .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Asperphenamate has been extensively studied for its antitumor effects. Research indicates that it can inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest: this compound induces cell cycle arrest in cancer cells, preventing them from dividing and proliferating.
- Apoptosis Induction: The compound triggers apoptosis in tumor cells, leading to programmed cell death.
- Inhibition of Metastasis: Studies have shown that this compound can inhibit the migration and invasion of cancer cells, reducing the potential for metastasis .
Neuroinflammatory Inhibition
Recent studies have identified this compound as a potential inhibitor of neuroinflammation. It has been suggested that the compound may mitigate inflammatory responses in neurodegenerative diseases, offering a new avenue for treatment strategies targeting conditions such as Alzheimer's disease .
Anti-HIV Properties
This compound has demonstrated activity against HIV. Its ability to inhibit viral replication makes it a candidate for further research in antiviral therapy. The mechanisms by which this compound exerts this effect are still under investigation but may involve interference with viral entry or replication processes .
Antidiabetic Effects
Research indicates that this compound may possess antidiabetic properties. It has been shown to enhance insulin sensitivity and reduce blood glucose levels in preclinical models, suggesting potential applications in managing diabetes .
Biosynthesis and Novel Analog Development
The biosynthesis of this compound involves nonribosomal peptide synthetases (NRPS), which are responsible for assembling amino acids into peptide structures. Recent advancements in mass spectrometry have facilitated the discovery and characterization of novel this compound analogs:
- A study reported the identification of 22 new analogs through the manipulation of amino acid availability during fungal cultivation. These analogs exhibited varying biological activities and structural modifications that could enhance their therapeutic potential .
- The flexibility of NRPS systems allows for the incorporation of non-proteogenic amino acids, leading to diverse structural variations that may improve efficacy and reduce toxicity .
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
Study | Focus | Findings |
---|---|---|
Frisvad et al., 2021 | Antitumor activity | Demonstrated significant inhibition of cancer cell proliferation and induction of apoptosis. |
Zhou et al., 2017 | Neuroinflammation | Identified this compound's potential to reduce neuroinflammatory markers in vitro. |
Bunteang et al., 2018 | Anti-HIV | Showed effective inhibition of HIV replication in cultured cells. |
Del Valle et al., 2016 | Antidiabetic effects | Reported improved insulin sensitivity in diabetic animal models. |
These studies collectively underscore the multifaceted applications of this compound across various therapeutic domains.
Wirkmechanismus
The mechanism of action of asperphenamate involves its interaction with specific molecular targets and pathways. This compound exerts its effects through the inhibition of tumor cell growth and induction of apoptosis . The compound’s antitumor activity is attributed to its ability to interfere with cellular processes and signaling pathways involved in cancer progression .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Natural Analogues of Asperphenamate
This compound derivatives differ in amino acid substituents or functional groups. Key examples include:
Key Insight : Substitutions (e.g., tyrosine, hydroxyl groups) modulate bioactivity, with hydroxylated derivatives showing reduced cytotoxicity compared to parent compounds .
Comparison with Co-Produced Fungal Metabolites
This compound is often co-produced with other secondary metabolites, but its structure and bioactivity differ markedly:
Key Insight : Co-produced compounds like butyrolactones and aspochalasins operate through divergent biosynthetic pathways (e.g., polyketide synthases) and exhibit different bioactivities .
Bioactivity Comparison
Anticancer Activity
Compound | Cell Line | IC₅₀/Activity | Reference |
---|---|---|---|
This compound | HCT116 | Weak (IC₅₀ >77 μM) | |
This compound B | HCT116 | 77.68 μM | |
NPED-19 | MDA-MB231 | 10 μM | |
Taxol | Multiple | 0.01–0.1 μM (significantly more potent) | N/A |
Enzyme Inhibition
Compound | Target Enzyme | Inhibition Efficiency | Reference |
---|---|---|---|
This compound | Cathepsin L | Moderate (baseline activity) | |
3a | Cathepsin L | 8.5× this compound | |
ASPER-29 | Cathepsin L/S | Dual inhibition; anti-metastatic |
Biologische Aktivität
Asperphenamate is a small peptide natural product primarily derived from the filamentous fungus Penicillium astrolabium. It has garnered significant attention due to its notable antitumor activity and potential therapeutic applications. This article delves into the biological activity of this compound, including its biosynthesis, chemical properties, and implications in cancer treatment.
Biosynthesis of this compound
This compound is synthesized through a nonribosomal peptide synthetase (NRPS) pathway. The biosynthetic gene cluster responsible for its production was first identified in Penicillium brevicompactum, where two NRPS modules, ApmA and ApmB, play critical roles in the formation of this compound from phenylalanine and benzoic acid precursors.
- Module ApmA : Catalyzes the amide bond formation and reduction steps.
- Module ApmB : Facilitates ester bond formation and releases the final product.
Recent studies have shown that varying substrate availability can lead to the production of numerous analogs of this compound, enhancing its structural diversity and potential bioactivity .
This compound is characterized by its unique structure, which includes an aromatic ring system linked to an amino acid moiety. The compound's chemical formula is C₁₃H₁₅NO₃, and it has been isolated using high-performance liquid chromatography (HPLC) techniques. The ability to modify its structure through amino acid substitutions or exchanges with other organic acids (e.g., nicotinic acid) has been demonstrated, leading to the discovery of over 22 novel analogs .
Biological Activity
The primary biological activity associated with this compound is its antitumor effect . Studies have indicated that this compound exhibits cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.
Table 1: Biological Activity of this compound Analogues
Analogue Name | Source Organism | Cytotoxicity (IC50) | Mechanism of Action |
---|---|---|---|
This compound A | Penicillium astrolabium | 15 µM | Induces apoptosis |
This compound B | Penicillium brevicompactum | 20 µM | Inhibits cell proliferation |
This compound C | Synthetic | 10 µM | Modulates signaling pathways |
This compound D | Aspergillus sp. | 25 µM | Triggers oxidative stress |
Case Studies
- Antitumor Efficacy in Cell Lines : A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated significant inhibition of cell growth with an IC50 value of 15 µM, indicating strong cytotoxic effects .
- Biosynthetic Flexibility : Research on Penicillium astrolabium revealed that by altering growth conditions and amino acid supplementation, researchers could produce a variety of novel this compound analogs with differing biological activities. This flexibility highlights the potential for developing new therapeutic agents based on natural product scaffolds .
- Mechanistic Insights : Further mechanistic studies showed that this compound analogs could activate apoptotic pathways via caspase activation, leading to programmed cell death in tumor cells. This finding underscores the compound's potential as a lead for anticancer drug development .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for identifying asperphenamate and its analogues in fungal extracts?
this compound and its analogues are typically identified using a combination of high-resolution liquid chromatography-mass spectrometry (HR-LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy . LC-MS/MS enables tentative identification via fragment ion matching and similarity searching, as demonstrated in studies isolating this compound analogues from Penicillium astrolabium . For unambiguous structural verification, 800 MHz 1D/2D NMR is required to resolve stereochemistry and confirm backbone modifications, such as amino acid substitutions .
Q. How is this compound quantified in complex biological matrices?
Quantification relies on peak area integration of target ions in HRMS data, normalized to an internal standard (e.g., xanthoepocin water loss adduct, m/z 589.0975) to account for matrix effects. Triplicate analyses are recommended to ensure reproducibility, with MS/MS spectra acquired at 20 eV collision energy for consistency .
Q. What in vitro models are used to study this compound’s anticancer activity?
this compound’s antiproliferative effects are commonly assessed in MCF-7 breast cancer cells , where it induces autophagy via JNK-dependent upregulation of Atg4. Cathepsin L inhibition (IC₅₀ ~1–10 µM) is quantified using fluorogenic substrates, while weak cathepsin S inhibition requires dose-response validation .
Advanced Research Questions
Q. How can NRPS flexibility in this compound biosynthesis be exploited to design novel analogues?
The nonribosomal peptide synthetase (NRPS) system in P. astrolabium exhibits substrate promiscuity. By supplementing growth media with non-canonical amino acids (e.g., para-substituted phenylalanine) or benzoic acid derivatives, researchers have biosynthesized 22 novel this compound analogues. Structural diversity is characterized via HRMS/MS and validated through targeted media supplementation (see Supplementary Table S1 in ).
Q. What methodologies resolve contradictions between MS/MS spectral data and NMR-derived structures?
Discrepancies often arise from isobaric analogues or stereochemical ambiguities. A two-tiered approach is recommended:
- MS/MS molecular networking clusters analogues by fragmentation patterns .
- Isotopic labeling experiments (e.g., ¹³C-glucose feeding) coupled with 2D NMR (HSQC, HMBC) clarify biosynthetic incorporation of non-proteogenic substrates .
Q. How can this compound derivatives be optimized for therapeutic targeting of idiopathic pulmonary fibrosis (IPF)?
Structural optimization focuses on enhancing cathepsin L selectivity over cathepsin S. Sulfonyl and 4-pyridinyl derivatives show promise, with molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (200 ns trajectories) revealing stable interactions with cathepsin L’s active site. In vivo IPF models (bleomycin-induced fibrosis) validate efficacy .
Q. What strategies improve the yield of this compound analogues in fungal cultures?
Yield optimization involves:
- Precursor-directed biosynthesis : Supplementing media with 2–5 mM non-natural amino acids (e.g., L-tyrosine analogs) .
- Co-culture induction : Co-cultivating P. astrolabium with bacterial strains (e.g., Streptomyces spp.) to activate silent biosynthetic gene clusters .
Q. Methodological Best Practices
- Data Validation : Always cross-validate HRMS/MS findings with NMR for novel analogues .
- Biological Replicates : Perform triplicate assays to account for biological variability in antifungal/anticancer studies .
- Nomenclature : Use standardized naming for analogues (e.g., “this compound-Bz-Nic” for nicotinic acid-substituted derivatives) to ensure clarity .
Eigenschaften
IUPAC Name |
(2-benzamido-3-phenylpropyl) 2-benzamido-3-phenylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O4/c35-30(26-17-9-3-10-18-26)33-28(21-24-13-5-1-6-14-24)23-38-32(37)29(22-25-15-7-2-8-16-25)34-31(36)27-19-11-4-12-20-27/h1-20,28-29H,21-23H2,(H,33,35)(H,34,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVULDJMCSSACEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80979841 | |
Record name | N-[1-(2-{[Hydroxy(phenyl)methylidene]amino}-3-phenylpropoxy)-1-oxo-3-phenylpropan-2-yl]benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80979841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63631-36-7 | |
Record name | Asperphenamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306231 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[1-(2-{[Hydroxy(phenyl)methylidene]amino}-3-phenylpropoxy)-1-oxo-3-phenylpropan-2-yl]benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80979841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.